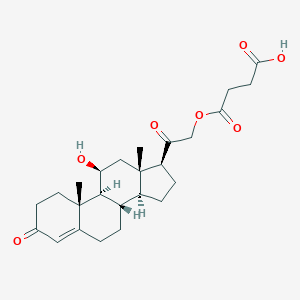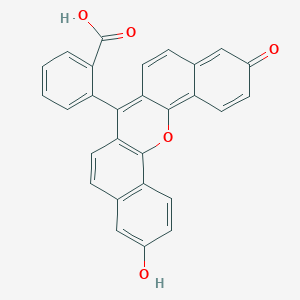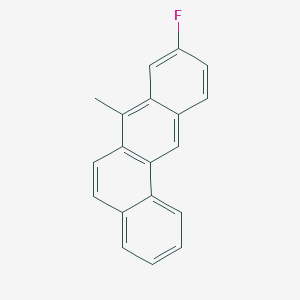
Benz(a)anthracene, 9-fluoro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 9-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. It is a highly carcinogenic compound that has been linked to the development of various types of cancer, including lung cancer, skin cancer, and bladder cancer. Despite its harmful effects, benz(a)anthracene, 9-fluoro-7-methyl- has several applications in the field of scientific research, particularly in the study of cancer biology and the development of cancer treatments.
Mécanisme D'action
Benz(a)anthracene, 9-fluoro-7-methyl- is a potent carcinogen that acts through several mechanisms. It is metabolized by the liver into reactive intermediates that can bind to DNA and other cellular components, leading to mutations and cellular damage. Benz(a)anthracene, 9-fluoro-7-methyl- can also induce oxidative stress and inflammation, which can contribute to cancer development.
Effets Biochimiques Et Physiologiques
Benz(a)anthracene, 9-fluoro-7-methyl- has several biochemical and physiological effects on the body. It can induce DNA damage, leading to mutations and chromosomal abnormalities. It can also induce oxidative stress, which can damage cellular components and contribute to the development of cancer. Benz(a)anthracene, 9-fluoro-7-methyl- has also been shown to disrupt cellular signaling pathways, leading to abnormal cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Benz(a)anthracene, 9-fluoro-7-methyl- has several advantages and limitations for lab experiments. Its potent carcinogenic properties make it a useful tool for studying cancer development and testing potential cancer treatments. However, its harmful effects also make it difficult to work with, as it requires careful handling and disposal to prevent exposure to researchers and the environment.
Orientations Futures
Future research on benz(a)anthracene, 9-fluoro-7-methyl- should focus on developing safer and more effective methods for using this compound in scientific research. This could include the development of alternative methods for inducing cancer in animal models, or the use of less harmful compounds for studying the effects of environmental pollutants on cancer development. Additionally, future research could focus on developing new treatments for cancers that are caused by exposure to benz(a)anthracene, 9-fluoro-7-methyl-. This could include the development of targeted therapies that specifically target the pathways affected by this compound, or the development of immunotherapies that harness the body's immune system to fight cancer.
Méthodes De Synthèse
Benz(a)anthracene, 9-fluoro-7-methyl- can be synthesized through several methods, including the Friedel-Crafts reaction, the Wittig reaction, and the Suzuki-Miyaura coupling reaction. The Friedel-Crafts reaction involves the reaction of fluoroacetophenone with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The Wittig reaction involves the reaction of a fluorinated aldehyde with a phosphonium ylide, followed by a reaction with an aryl halide. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Benz(a)anthracene, 9-fluoro-7-methyl- has several applications in scientific research, particularly in the study of cancer biology and the development of cancer treatments. It has been used to induce cancer in animal models, allowing researchers to study the mechanisms of cancer development and test the efficacy of potential cancer treatments. Benz(a)anthracene, 9-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on cancer development, as it is a common pollutant found in cigarette smoke, automobile exhaust, and other sources of air pollution.
Propriétés
Numéro CAS |
1881-75-0 |
|---|---|
Nom du produit |
Benz(a)anthracene, 9-fluoro-7-methyl- |
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
9-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3 |
Clé InChI |
HERZIRSHNUDONE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |
SMILES canonique |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Autres numéros CAS |
1881-75-0 |
Synonymes |
9-Fluoro-7-methylbenz[a]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



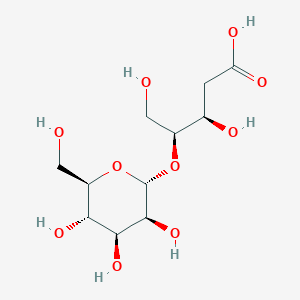
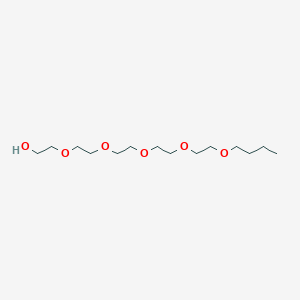
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
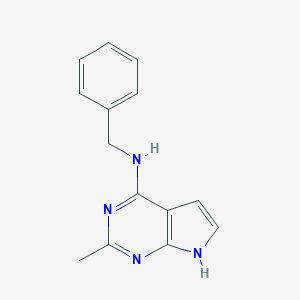
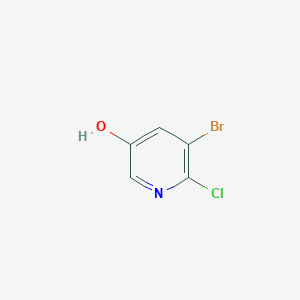
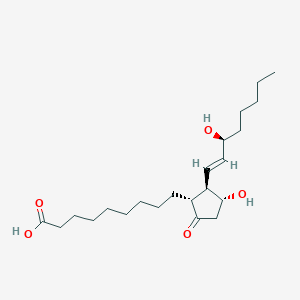
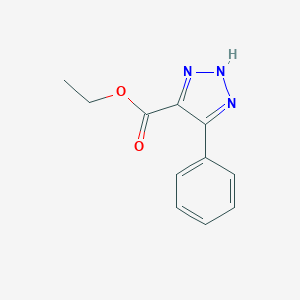
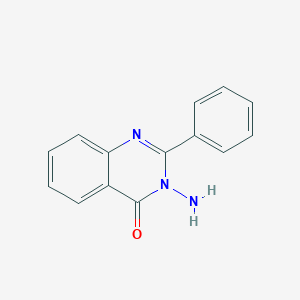
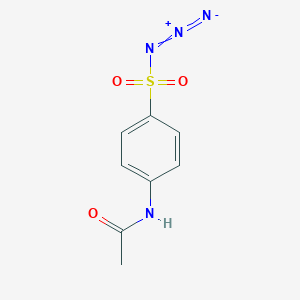
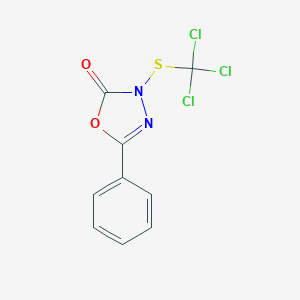
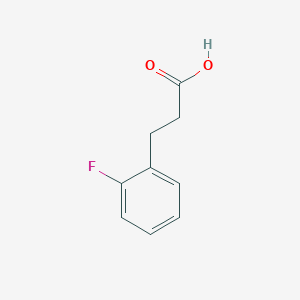
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
